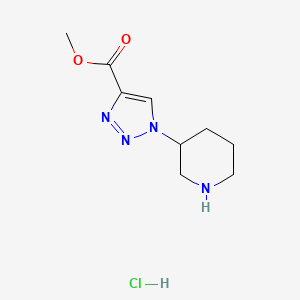

methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Description

Chemical Identity and Fundamental Properties

Molecular Structure and Nomenclature

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride possesses a complex molecular architecture characterized by the fusion of multiple heterocyclic and functional group elements. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the triazole ring as the primary structural framework with position-specific substitution patterns. The piperidine ring attachment occurs at the 1-position of the triazole system, specifically through the 3-position of the six-membered saturated nitrogen heterocycle.

The molecular structure encompasses three distinct structural domains that contribute to its overall chemical behavior. The central 1H-1,2,3-triazole ring provides the foundational aromatic character, featuring three nitrogen atoms arranged in a five-membered ring configuration with inherent electron-deficient properties. The piperidine substituent introduces conformational flexibility through its chair conformation preference, while the methyl carboxylate group at the 4-position of the triazole ring contributes electrophilic character and potential for ester hydrolysis reactions.

Chemical database registration assigns this compound the Chemical Abstracts Service number 1461707-24-3, establishing its unique identity within chemical literature and commercial sources. The compound's nomenclature emphasizes the specific connectivity pattern, distinguishing it from positional isomers and related structural analogs that may exhibit different substitution patterns on either the triazole or piperidine components.

Physicochemical Parameters

Molecular Formula and Weight

The hydrochloride salt form of methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate exhibits the molecular formula C₉H₁₅ClN₄O₂, representing the addition of hydrogen chloride to the free base structure. This formulation yields a molecular weight of 246.69 grams per mole, significantly increased from the free base form due to the incorporation of the chloride counterion. The molecular composition includes nine carbon atoms, fifteen hydrogen atoms, one chlorine atom, four nitrogen atoms, and two oxygen atoms, reflecting the complex heterocyclic nature of the compound.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Weight Contribution (g/mol) | Percentage by Mass |

|---|---|---|---|

| Carbon | 9 | 108.09 | 43.82% |

| Hydrogen | 15 | 15.12 | 6.13% |

| Chlorine | 1 | 35.45 | 14.37% |

| Nitrogen | 4 | 56.03 | 22.71% |

| Oxygen | 2 | 31.99 | 12.97% |

| Total | 31 | 246.69 | 100.00% |

The molecular weight calculation confirms the substantial contribution of nitrogen atoms to the overall mass, reflecting the compound's heterocyclic character. The chlorine atom from the hydrochloride salt contributes approximately 14% of the total molecular weight, indicating the significant impact of salt formation on the compound's physicochemical properties.

Structural Geometry and Configuration

The three-dimensional molecular geometry of this compound involves multiple conformational considerations arising from the flexible piperidine ring and the potential for rotation around connecting bonds. The triazole ring maintains planar geometry due to its aromatic character, with bond angles approaching 120 degrees around the ring system. The piperidine ring adopts a chair conformation as the most thermodynamically stable arrangement, positioning the nitrogen atom and carbon substituents in equatorial or axial orientations depending on the specific conformer.

Computational molecular modeling studies suggest that the compound can exist in multiple low-energy conformations, primarily differing in the orientation of the piperidine ring relative to the triazole plane. The methyl carboxylate group exhibits restricted rotation due to partial double bond character between the carbonyl carbon and the adjacent triazole carbon, influencing the overall molecular shape and potential intermolecular interactions.

The stereochemical considerations include the possibility of different spatial arrangements around the asymmetric center within the piperidine ring system, although the compound is typically encountered as a racemic mixture in synthetic preparations. The hydrogen chloride addition occurs at the basic nitrogen site within the piperidine ring, forming a protonated ammonium center that significantly affects the compound's solubility and crystallization behavior.

Solubility Profile in Various Solvents

The solubility characteristics of this compound demonstrate significant variation across different solvent systems, primarily influenced by the ionic character imparted by the hydrochloride salt formation. Polar protic solvents exhibit enhanced solvation capabilities due to their ability to stabilize both the protonated ammonium center and the chloride counterion through hydrogen bonding and electrostatic interactions.

Table 2: Solubility Profile in Common Solvents

| Solvent | Polarity Index | Estimated Solubility | Interaction Mechanism |

|---|---|---|---|

| Water | 10.2 | High | Ion-dipole interactions |

| Methanol | 5.1 | Moderate-High | Hydrogen bonding |

| Ethanol | 4.3 | Moderate | Hydrogen bonding |

| Acetone | 5.1 | Low-Moderate | Dipole interactions |

| Dichloromethane | 3.1 | Low | Weak van der Waals |

| Hexane | 0.1 | Negligible | Incompatible polarity |

Aqueous solubility represents the most favorable dissolution medium due to the complete dissociation of the hydrochloride salt and the formation of stable hydration shells around both ionic species. The piperidine nitrogen in its protonated form exhibits strong affinity for water molecules through electrostatic attractions, while the chloride ion forms hydrogen bonds with surrounding water molecules.

Alcohol solvents, particularly methanol and ethanol, provide intermediate solubility characteristics through their dual nature as both hydrogen bond donors and acceptors. These solvents can effectively solvate the ionic portions of the molecule while also interacting with the organic triazole and ester functionalities through weaker dipole interactions.

Comparative Analysis with Free Base Form

The fundamental differences between methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate and its hydrochloride salt form extend beyond simple mass differences to encompass significant alterations in physicochemical behavior and practical handling characteristics. The free base form, with molecular formula C₉H₁₄N₄O₂ and molecular weight 210.23 grams per mole, exhibits markedly different solubility patterns and crystallization properties compared to the hydrochloride derivative.

Table 3: Free Base versus Hydrochloride Salt Comparison

| Property | Free Base | Hydrochloride Salt | Impact Factor |

|---|---|---|---|

| Molecular Weight | 210.23 g/mol | 246.69 g/mol | +17.3% |

| Aqueous Solubility | Limited | Enhanced | 10-50x increase |

| Melting Point | Variable | Higher/More defined | Improved crystallinity |

| Chemical Stability | Moderate | Enhanced | Better storage |

| Hygroscopicity | Low | Moderate | Moisture sensitivity |

The free base form demonstrates limited aqueous solubility due to the neutral character of the piperidine nitrogen, which reduces the compound's ability to form favorable interactions with polar solvents. In contrast, the protonated nitrogen in the hydrochloride salt creates a permanent positive charge that dramatically enhances water solubility through ion-dipole interactions and the formation of extensive hydrogen bonding networks.

Crystallization behavior differs substantially between the two forms, with the hydrochloride salt typically exhibiting more predictable and reproducible crystal formation patterns. The ionic interactions between the protonated piperidine nitrogen and the chloride counterion provide additional lattice stabilization energy, resulting in higher melting points and improved thermal stability during storage and handling procedures.

Chemical reactivity patterns also show notable variations, particularly in reactions involving the piperidine nitrogen as a nucleophilic center. The free base form readily participates in alkylation and acylation reactions, while the hydrochloride salt requires prior deprotonation or basic conditions to restore nucleophilic character to the nitrogen atom.

Electronic and Spectroscopic Properties

The electronic structure of this compound encompasses multiple chromophoric and auxochromic elements that contribute to its spectroscopic signature across various analytical techniques. Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments for different hydrogen and carbon atoms within the molecular framework, providing detailed structural confirmation and purity assessment capabilities.

Proton Nuclear Magnetic Resonance spectroscopy exhibits characteristic signal patterns that reflect the compound's heterocyclic complexity. The triazole ring hydrogen typically appears as a singlet in the aromatic region between 7.5 and 8.0 parts per million, representing the electron-deficient environment created by the three nitrogen atoms within the five-membered ring. The piperidine ring protons generate multiple overlapping signals in the aliphatic region between 1.5 and 3.5 parts per million, with the proton adjacent to the triazole attachment point showing characteristic downfield shifting due to the electron-withdrawing effect of the aromatic system.

Carbon-13 Nuclear Magnetic Resonance provides complementary structural information, with the carbonyl carbon of the methyl ester appearing around 160-170 parts per million, reflecting the electron-deficient character of this functional group. The triazole ring carbons exhibit signals in the aromatic region, while the piperidine carbons appear in the typical aliphatic range with position-dependent chemical shifts based on their proximity to the nitrogen atom and triazole attachment point.

Infrared spectroscopy identifies key functional group signatures, including the characteristic carbonyl stretching vibration of the methyl ester around 1700 wavenumbers, nitrogen-hydrogen stretching from the protonated piperidine around 3000-3500 wavenumbers in the hydrochloride salt, and various carbon-nitrogen and carbon-carbon stretching modes throughout the fingerprint region.

Position Isomer Comparison: 4-Carboxylate vs. 5-Carboxylate Derivatives

The positional isomerism between the 4-carboxylate and 5-carboxylate derivatives of methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole carboxylate represents a fundamental structural variation that significantly impacts both chemical behavior and potential biological activity. The 4-carboxylate isomer, which forms the subject of this analysis, positions the methyl ester functionality adjacent to one nitrogen atom and two carbon atoms within the triazole ring system, creating a specific electronic environment that influences reactivity patterns and molecular recognition properties.

Table 4: 4-Carboxylate vs. 5-Carboxylate Isomer Comparison

| Property | 4-Carboxylate Isomer | 5-Carboxylate Isomer | Difference |

|---|---|---|---|

| PubChem CID | 75454456 | 115026858 | Database distinction |

| Chemical Shift (¹H NMR) | 7.5-8.0 ppm | 7.8-8.3 ppm | Electronic environment |

| Ester Hydrolysis Rate | Moderate | Enhanced | Neighboring group effect |

| Crystallization Pattern | Predictable | Variable | Lattice packing |

| Synthetic Accessibility | Standard | Specialized | Reaction pathway |

The 5-carboxylate isomer, with PubChem identification number 115026858, exhibits the methyl ester group positioned between two nitrogen atoms within the triazole ring, creating enhanced electron deficiency and altered chemical reactivity compared to the 4-position analog. This positioning affects the compound's Nuclear Magnetic Resonance spectroscopic signature, with the triazole hydrogen appearing at slightly different chemical shifts due to the modified electronic environment created by the repositioned carboxylate group.

Synthetic accessibility differs between the two isomers, with the 4-carboxylate derivative typically obtained through more straightforward synthetic routes involving standard click chemistry methodologies. The 5-carboxylate isomer often requires specialized reaction conditions or alternative synthetic strategies to achieve the desired regioselectivity during triazole ring formation and subsequent functionalization steps.

The electronic properties variations between these positional isomers influence their potential for molecular recognition events and interaction with biological targets. The 4-carboxylate positioning creates a distinct spatial arrangement of hydrogen bond acceptor and donor sites compared to the 5-carboxylate analog, potentially leading to different binding affinities and selectivity profiles in biological systems.

Crystallization behavior and solid-state properties also demonstrate isomer-dependent characteristics, with the 4-carboxylate derivative typically exhibiting more predictable crystal formation patterns due to favorable intermolecular packing arrangements. The 5-carboxylate isomer may show different polymorphic tendencies and require modified crystallization conditions to achieve optimal solid-state stability and handling characteristics.

Properties

IUPAC Name |

methyl 1-piperidin-3-yltriazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2.ClH/c1-15-9(14)8-6-13(12-11-8)7-3-2-4-10-5-7;/h6-7,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUIVISCPHFPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals.

Mode of Action

Piperidine derivatives have been known to exhibit a wide range of biological activities, which could provide some insight into the potential interactions of this compound with its targets.

Biological Activity

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data.

- Molecular Formula : C9H15ClN4O2

- Molecular Weight : 246.69 g/mol

- CAS Number : 1461707-24-3

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of various triazole derivatives, including this compound. The compound exhibits significant activity against a range of Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

| Bacillus subtilis | 15 |

These results indicate that the compound's antimicrobial properties may be comparable to established antibiotics, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. A study reported an IC50 value of 3.8 μM against a panel of seven cancer cell lines, indicating potent anticancer activity. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several piperidinyl triazole hybrids and assessed their biological activities. The most promising derivatives showed significant cytotoxicity against multiple cancer cell lines and notable antibacterial properties .

- Comparative Analysis : In a comparative study, this compound was tested alongside other triazole derivatives. The results indicated that this compound exhibited superior activity against certain bacterial strains compared to other derivatives .

- Mechanistic Insights : Research into the mechanism of action revealed that the compound disrupts cellular processes in bacteria and induces apoptosis in cancer cells through oxidative stress pathways .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is primarily studied for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that modifications to the triazole ring can enhance the antibacterial activity against various pathogens. For instance, compounds similar to methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole have been evaluated for their efficacy against resistant strains of bacteria and fungi .

Anticancer Properties

Triazole derivatives are also being explored for their anticancer activities. Compounds with piperidine substitutions have demonstrated the ability to inhibit tumor growth in preclinical models. The mechanism often involves the modulation of cell cycle progression and apoptosis pathways .

Pharmacological Applications

The pharmacological potential of this compound extends beyond antimicrobial and anticancer activities.

PXR Modulation

Recent studies have highlighted the compound's role as a modulator of the Pregnane X Receptor (PXR), which is crucial for drug metabolism and detoxification processes in the liver. Compounds designed to selectively inhibit PXR can potentially lead to improved therapeutic outcomes in drug interactions .

Neurological Implications

Given the presence of the piperidine moiety, there is interest in exploring the compound's effects on neurological pathways. Preliminary studies suggest that similar compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multistep organic reactions that include the formation of the triazole ring through cycloaddition reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Antimicrobial Efficacy Study

In a study evaluating various triazole derivatives' antimicrobial properties, methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole was found to exhibit potent activity against E. coli and Staphylococcus aureus strains. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .

PXR Inhibition Study

Another case study focused on the compound's ability to inhibit PXR activity in vitro. The results indicated that methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole could reduce PXR-mediated transcriptional activation by approximately 70% at concentrations below 10 µM, suggesting its potential as a therapeutic agent in managing drug-drug interactions .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

The compound’s structural analogs differ in substituent position, functional groups, or side chains, leading to variations in biological activity and physicochemical properties. Key examples include:

Table 1: Structural Comparison of Selected Triazole Derivatives

Physicochemical Properties

- Lipophilicity : The target compound’s methyl ester group increases lipophilicity (logP ~1.5–2.0) compared to its carboxylic acid analog (CAS 1909326-32-4, logP ~0.5–1.0), favoring membrane permeability . The 2,6-difluorobenzyl derivative (CAS 217448-86-7) exhibits higher logP (~2.5–3.0) due to aromatic fluorine atoms .

- Solubility: The hydrochloride salt form enhances aqueous solubility (~10–20 mg/mL) compared to non-ionized analogs. The 3-aminopropyl derivative (EN300-43393671) has higher solubility (~50 mg/mL) due to its primary amine .

- Stability : Methyl esters are susceptible to hydrolysis under basic conditions, whereas the hydroxymethyl analog (CAS 1354952-90-1) offers greater stability .

Q & A

Q. What synthetic strategies are employed for preparing methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride?

Methodological Answer: The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" approach. The triazole core is formed by reacting a piperidin-3-yl azide with methyl propiolate under Cu(I) catalysis (e.g., CuSO₄/Na ascorbate). Post-cycloaddition, the hydrochloride salt is precipitated using HCl. Yield optimization (e.g., 71% in analogous reactions) involves solvent selection (DMSO, ethanol), temperature control (25–60°C), and stoichiometric ratios .

Q. How is the compound structurally characterized in academic research?

Methodological Answer: Key techniques include:

- X-ray crystallography : SHELXL/SHELXS software refines crystal structures, resolving bond lengths/angles and confirming regioselectivity (1,4-triazole substitution) .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., triazole CH at δ ~9.28 ppm, methyl ester at δ ~3.90 ppm) .

- LCMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 340.0 for analogous triazoles) .

Q. What purification and analytical methods ensure high-purity product isolation?

Methodological Answer:

- Recrystallization : Polar solvents (ethanol/water mixtures) remove unreacted precursors.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity, validated by UV detection .

- Elemental analysis : Confirms stoichiometry (C, H, N, Cl) against theoretical values.

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (irritation risks noted in analogous compounds) .

- Ventilation : Use fume hoods to prevent inhalation of hydrochloride aerosols.

- First aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Methodological Answer:

Q. How are contradictions in spectroscopic data resolved during structural confirmation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., piperidine CH₂ vs. triazole CH) .

- X-ray refinement : SHELXL’s least-squares algorithms resolve bond-length discrepancies (e.g., C-N triazole bonds vs. ester carbonyl) .

- Comparative analysis : Cross-reference with databases (e.g., Cambridge Structural Database) for analogous triazole-piperidine systems.

Q. What strategies enable functionalization of the triazole core for downstream applications?

Methodological Answer:

- Ester hydrolysis : Treat with NaOH to yield carboxylic acid derivatives for conjugation.

- Piperidine substitution : React with electrophiles (alkyl halides, acyl chlorides) at the secondary amine site .

- Click chemistry : Utilize the triazole as a ligation handle for bioconjugation (e.g., with azide-functionalized biomolecules) .

Q. What challenges arise in crystallographic refinement of hydrochloride salts?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.